molecular formula C20H17F2N5O2 B10797316 2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol

2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol

Cat. No.: B10797316
M. Wt: 397.4 g/mol
InChI Key: MOIHJTIFLGFROE-UHFFFAOYSA-N
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Description

OSM-S-589 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-589 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-589 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-589 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yields and reduce costs, as well as ensuring the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

OSM-S-589 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

OSM-S-589 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-589 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-589 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-589 adduct. This mechanism is specific to the parasite, with human asparaginyl-tRNA synthetase being much less susceptible to this reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-589 is unique due to its specific mechanism of action, targeting the asparaginyl-tRNA synthetase of Plasmodium falciparum. This specificity reduces the likelihood of cross-reactivity with human enzymes, potentially leading to fewer side effects and lower toxicity in humans .

Properties

Molecular Formula

C20H17F2N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol

InChI

InChI=1S/C20H17F2N5O2/c21-20(22)29-15-8-6-14(7-9-15)19-26-25-18-12-23-11-17(27(18)19)24-10-16(28)13-4-2-1-3-5-13/h1-9,11-12,16,20,24,28H,10H2

InChI Key

MOIHJTIFLGFROE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O

Origin of Product

United States

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